N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
Propriétés
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO3/c22-21(23,24)17-8-6-15(7-9-17)18(26)14-25-19(27)20(10-12-28-13-11-20)16-4-2-1-3-5-16/h1-9,18,26H,10-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOQLDYJNXHYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of diabetes management and antioxidant properties. This article reviews the available literature on its biological activity, including in vitro studies, molecular docking analyses, and potential therapeutic applications.
- Molecular Formula : C20H22F3N3O3
- Molecular Weight : 409.41 g/mol
- IUPAC Name : N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Antidiabetic Activity
Recent studies have highlighted the compound's potential as a multi-target antidiabetic agent. Its efficacy was evaluated against several key enzymes involved in glucose metabolism:
| Enzyme | IC50 (μM) | Standard Comparison |
|---|---|---|
| α-glucosidase | 6.28 | Acarbose (1.58 μM) |
| α-amylase | 4.58 | Acarbose (1.58 μM) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.91 | Ursolic Acid (1.35 μM) |
| DPPH (antioxidant assay) | 2.36 | Ascorbic Acid (0.85 μM) |
The compound demonstrated significant inhibition of these enzymes, suggesting its potential utility in managing postprandial hyperglycemia and oxidative stress associated with diabetes .
Molecular Docking Studies
Molecular docking simulations indicated that N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide binds effectively to the active sites of the aforementioned enzymes, supporting its role as an inhibitor . The binding affinities were comparable to those of established antidiabetic drugs, reinforcing the compound's therapeutic potential.
Case Studies
In a study involving diabetic mice, the administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. Behavioral assessments showed no adverse effects, indicating a favorable safety profile for further development .
Antioxidant Properties
The antioxidant capacity of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide was evaluated using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 2.36 μM, demonstrating strong antioxidant activity that may contribute to its protective effects against oxidative damage in diabetic conditions .
Comparaison Avec Des Composés Similaires
The compound belongs to a broader class of tetrahydro-2H-pyran-4-carboxamide derivatives. Below is a detailed comparison with structurally related analogues, focusing on molecular properties, substituent effects, and functional group variations.
Structural and Physicochemical Properties
Key Observations:
- Core Modifications : All compounds share the tetrahydro-2H-pyran-4-carboxamide backbone, but substituents vary significantly.
- Hydrophilicity vs. Lipophilicity : The target compound’s hydroxyethyl group enhances hydrophilicity compared to the sulfanyl methyl group in , which increases lipophilicity.
- Functional Group Impact : The trifluoromethyl group in the target compound improves metabolic stability and electron-withdrawing properties, whereas the methoxy group in enhances solubility .
Pharmacological Considerations
- This underscores the importance of substituent optimization for human receptor affinity.
- Synthetic Routes : Example 14 in employs hydrogenation to reduce a dihydropyridine group, suggesting that similar methods could apply to the target compound’s synthesis .
Pharmacokinetic Implications
- Metabolism: The trifluoromethyl group in the target compound likely slows oxidative metabolism, extending half-life compared to non-fluorinated analogues .
- Bioavailability : Bulky substituents (e.g., cyclopentyl-isopropyl in ) may reduce oral absorption, whereas the hydroxyethyl group in the target compound could improve solubility and absorption .
Q & A
Q. What are the key synthetic strategies for introducing the trifluoromethyl group into the phenyl ring of this compound?
The trifluoromethyl group is typically introduced via cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) using trifluoromethylated aryl halides or boronic acids. Alternatively, direct fluorination using reagents like Ruppert-Prakash reagent (TMSCF₃) can be employed under transition-metal catalysis. The choice depends on substrate compatibility and functional group tolerance. The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for pharmacokinetic optimization .
Q. How can the stereochemistry of the hydroxyl group in the 2-hydroxyethyl moiety be resolved during synthesis?
Chiral resolution techniques, such as enzymatic kinetic resolution or chiral column chromatography, are commonly used. Alternatively, asymmetric synthesis via Sharpless epoxidation or Corey-Bakshi-Shibata reduction can yield enantiomerically pure intermediates. X-ray crystallography (as seen in pyrimidine derivatives ) or NMR with chiral shift reagents can confirm stereochemical integrity.
Q. Which spectroscopic methods are most effective for characterizing the tetrahydro-2H-pyran ring conformation?
- NMR : ¹H and ¹³C NMR can reveal ring puckering via coupling constants (e.g., J values for axial/equatorial protons).
- X-ray crystallography : Resolves exact dihedral angles and chair/boat conformations (e.g., dihedral angles of 12.8° observed in similar tetrahydro-2H-pyran derivatives ).
- IR/Raman spectroscopy : Identifies vibrational modes associated with the pyran oxygen and substituents.
Advanced Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?
- Process refinement : Replace column chromatography with crystallization or distillation (e.g., as used in purifying 4-methyl-4-(phenylethynyl)tetrahydro-2H-pyran ).
- Catalyst screening : Test Pd/XPhos systems for trifluoromethyl coupling efficiency.
- DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., CH₂Cl₂ vs. THF), and stoichiometry to identify critical parameters.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or HPLC to monitor reaction progression.
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Molecular docking (AutoDock/Vina) : Screen against targets like enzymes or receptors using the trifluoromethyl group’s electron-withdrawing properties to guide pose selection.
- MD simulations (GROMACS/AMBER) : Simulate ligand-protein interactions over 100+ ns to assess stability of hydrogen bonds (e.g., C=O⋯H-N interactions observed in pyrimidine analogs ).
- QM/MM : Study electronic effects of the trifluoromethyl group on binding energy.
Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
- Metabolic profiling : Identify metabolites via LC-MS (e.g., hydroxylation or glucuronidation of the phenyl ring).
- Plasma protein binding assays : Measure free fraction to assess bioavailability discrepancies.
- Structural analogs : Compare with similar compounds (e.g., pyridinecarboxamides ) to isolate structure-activity relationships (SAR).
- Species-specific metabolism : Test in hepatocyte models from different organisms to account for metabolic variations.
Methodological Notes
- Synthetic Challenges : The tetrahydro-2H-pyran ring’s steric bulk may hinder coupling reactions; consider microwave-assisted synthesis to reduce reaction time .
- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries ) with computational models to resolve structural ambiguities.
- Safety Protocols : Follow ECHA guidelines for handling fluorinated compounds, including fume hood use and waste disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
